oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine
Overview
Description
Oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and a substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine typically involves multiple steps. The initial step often includes the preparation of the oxalic acid derivative, followed by the introduction of the N-prop-2-enyl group and the 2-(2,4,6-trichlorophenoxy)ethyl group. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid derivatives: Compounds like oxalyl chloride and disodium oxalate share similarities in their chemical structure and reactivity.
Substituted amines: Compounds with similar amine groups, such as N-prop-2-enylamines, exhibit comparable chemical properties.
Uniqueness
Oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that require its particular reactivity and activity profile.
Properties
IUPAC Name |
oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO.C2H2O4/c1-3-5-18(6-4-2)7-8-19-14-12(16)9-11(15)10-13(14)17;3-1(4)2(5)6/h3-4,9-10H,1-2,5-8H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXVTHCLROWNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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